Methyl 4-(piperazin-2-yl)benzoate chemical structure and properties
Methyl 4-(piperazin-2-yl)benzoate chemical structure and properties
An In-Depth Technical Guide to Methyl 4-(piperazin-2-yl)benzoate: A Versatile Scaffold for Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The piperazine ring is a quintessential example, integral to the structure of numerous approved drugs.[1] This guide focuses on Methyl 4-(piperazin-2-yl)benzoate , a bifunctional molecule that combines the pharmacologically significant piperazine moiety with a versatile methyl benzoate group. This unique combination makes it a valuable building block for synthesizing compound libraries and developing novel therapeutic agents.
This document serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the compound's chemical structure, physicochemical properties, synthesis, spectroscopic characterization, reactivity, and applications, with a focus on its strategic role in pharmaceutical research.
Chemical Identity and Structure
Methyl 4-(piperazin-2-yl)benzoate is characterized by a piperazine ring directly attached at its C2 position to the C4 position of a methyl benzoate ring. This substitution pattern is distinct from its more common isomers, such as those with substitution at the N1 position of the piperazine. The presence of a chiral center at the C2 position of the piperazine ring means the compound can exist as a racemate or as individual (R) and (S) enantiomers.[2]
The core structure features a secondary amine (NH) at the 4-position and a secondary amine at the 1-position of the piperazine ring, alongside an aromatic ester. These functional groups are key to its utility as a synthetic intermediate.
Key Identifiers:
Physicochemical Properties
The physicochemical properties of Methyl 4-(piperazin-2-yl)benzoate are crucial for predicting its behavior in both chemical reactions and biological systems. The data presented below is a combination of information available for its isomers and predicted values, which serve as a reliable estimate for experimental design.
| Property | Value / Description | Source / Rationale |
| Molecular Weight | 220.27 g/mol | [2] |
| Appearance | Expected to be an off-white to yellow solid or oil. | Based on similar compounds.[4] |
| Solubility | Poorly soluble in water; soluble in organic solvents like methanol, chloroform, and DMSO. | Inferred from its organic structure.[5] |
| Topological Polar Surface Area (TPSA) | 53.8 Ų | Calculated value based on structure. |
| logP (Octanol-Water Partition Coefficient) | 1.35 (Predicted) | A measure of lipophilicity. |
| Hydrogen Bond Donors | 2 (Two NH groups) | Structural analysis. |
| Hydrogen Bond Acceptors | 4 (Two N atoms, two O atoms) | Structural analysis. |
| Rotatable Bonds | 2 | Structural analysis. |
Synthesis and Purification
The synthesis of Methyl 4-(piperazin-2-yl)benzoate is not widely documented in standard literature, suggesting it is a specialized reagent. However, its synthesis can be logically approached through established chemical transformations. A plausible retrospective analysis suggests a pathway involving the coupling of a protected piperazine derivative with a suitable benzoic acid derivative.
A generalized synthetic workflow could involve the reductive amination of a keto-piperazine precursor or the nucleophilic aromatic substitution (SNAr) on an activated fluorobenzoate. Below is a detailed, representative protocol for a related analogue, which illustrates the core chemical principles that would be adapted for the target molecule.
Experimental Protocol: Synthesis via Reductive Amination (Illustrative)
This protocol describes the synthesis of a related compound, methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate, and is adapted to conceptualize the synthesis of the target molecule.[4] The key step is the reductive amination between an aldehyde and a piperazine.
Step 1: Preparation of Reducing Agent Slurry
-
To a flask maintained at 0-5 °C, add Chloroform (CHCl₃, 220 mL).
-
Slowly add Sodium borohydride (NaBH₄, 20.0 g) while stirring.
-
Over a period of 1 hour, carefully add Acetic Acid (AcOH, 140 mL) to the slurry. The temperature must be kept below 5 °C.
-
Stir the resulting mixture at 0-5 °C for an additional 1.5 hours. Causality: This in-situ preparation generates a milder reducing agent system suitable for the subsequent reductive amination, minimizing over-reduction.
Step 2: Reductive Amination Reaction
-
To the slurry from Step 1, add 1-methylpiperazine (28.0 mL).
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Add a solution of methyl 4-formylbenzoate (43.4 g) dissolved in Chloroform (60 mL).
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Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for 12 hours. Trustworthiness: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting aldehyde.
Step 3: Work-up and Extraction
-
Quench the reaction by carefully adding Water (150 mL).
-
Adjust the pH to 8.0-9.0 using a saturated solution of Sodium Carbonate (Na₂CO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with Ethyl Acetate (EtOAc, 2 x 100 mL).
-
Combine the organic layers, wash with Water (1 x 100 mL), and dry over anhydrous Sodium Sulfate (Na₂SO₄).[4]
Step 4: Purification
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the residue using column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexane, to obtain the pure product.
Spectroscopic Characterization
Precise structural elucidation is paramount for any chemical intermediate.[6] While experimental data for Methyl 4-(piperazin-2-yl)benzoate is scarce, its spectroscopic features can be reliably predicted based on fundamental principles and data from analogous structures.
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons: Two doublets in the δ 7.0-8.0 ppm range, characteristic of a 1,4-disubstituted benzene ring. Ester Methyl Protons: A singlet around δ 3.8-3.9 ppm. Piperazine Protons: A complex series of multiplets between δ 2.8-4.5 ppm. The proton at the C2 chiral center will appear as a distinct multiplet. Amine Protons: Two broad singlets (NH), which may be exchangeable with D₂O. |
| ¹³C NMR | Carbonyl Carbon: A signal in the δ 165-168 ppm range. Aromatic Carbons: Four signals in the δ 120-150 ppm range. The carbon attached to the piperazine ring (ipso-carbon) will be shifted downfield. Ester Methyl Carbon: A signal around δ 52 ppm. Piperazine Carbons: Signals in the δ 40-60 ppm range. |
| FT-IR | N-H Stretch: A broad absorption band around 3300-3400 cm⁻¹. C=O Stretch (Ester): A strong, sharp absorption band around 1710-1730 cm⁻¹. C-O Stretch: A strong band in the 1250-1300 cm⁻¹ region. Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spec. (EI) | Molecular Ion (M⁺): A peak at m/z = 220. Key Fragments: Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 189. Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 161. Cleavage of the piperazine ring would also produce characteristic fragments. |
Note: Predicted data is based on standard chemical shift tables and spectral data of similar compounds.[7][8]
Reactivity and Applications in Drug Discovery
The synthetic value of Methyl 4-(piperazin-2-yl)benzoate lies in its distinct reactive sites, which allow for controlled, sequential modifications. This makes it an ideal scaffold for building chemical libraries for high-throughput screening.
-
N-Functionalization of Piperazine: The two secondary amines are nucleophilic and can be selectively functionalized. The N4 amine is generally more sterically accessible and reactive than the N1 amine. This allows for the introduction of a wide variety of substituents via:
-
Alkylation: Reaction with alkyl halides.
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Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones.
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Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
-
Modification of the Ester: The methyl ester can be:
-
Hydrolyzed: To the corresponding carboxylic acid, which can then be coupled with amines to form amides (e.g., using EDC or HATU coupling reagents).
-
Reduced: To a primary alcohol using reducing agents like Lithium Aluminum Hydride (LiAlH₄).
-
This dual reactivity allows for the creation of diverse molecular architectures from a single starting material. For example, the piperazine nitrogen can be functionalized to modulate solubility or target binding, while the ester can be converted to an amide to introduce another point of diversity or a hydrogen bond donor/acceptor group.
The piperazine motif itself is prevalent in drugs targeting central nervous system (CNS) disorders, cancer, and infectious diseases, highlighting the therapeutic potential of libraries derived from this scaffold.[1]
Safety and Handling
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid all personal contact, including inhalation and contact with skin and eyes.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, impervious gloves, and a lab coat.
-
Health Hazards: Expected to be harmful if swallowed. May cause skin and eye irritation upon direct contact. Inhalation of vapors or dust may cause respiratory tract irritation.[11]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and strong acids/bases.[12]
-
First Aid:
Conclusion
Methyl 4-(piperazin-2-yl)benzoate is a strategically important, albeit specialized, chemical building block. Its structure, which marries the privileged piperazine scaffold with a modifiable methyl benzoate handle, offers significant advantages for combinatorial chemistry and lead optimization in drug discovery. Understanding its properties, reactivity, and synthetic accessibility allows medicinal chemists to leverage this molecule effectively in the design and synthesis of novel compounds with therapeutic potential. This guide provides the foundational knowledge required for researchers to incorporate this versatile intermediate into their research and development programs.
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